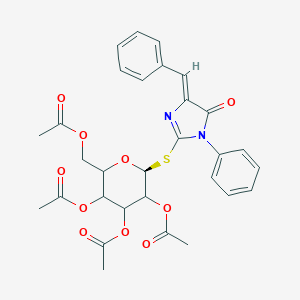
4-benzylidene-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzylidene-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of imidazoline, which is a heterocyclic organic compound that contains an imidazole ring. The synthesis of this compound involves a complex process that requires the use of various reagents and techniques.
Wirkmechanismus
The mechanism of action of 4-benzylidene-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside is not fully understood. However, it is believed to act by inhibiting the growth and proliferation of cancer cells. This compound has been shown to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects
4-benzylidene-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has been found to exhibit significant biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of various cancer cells such as breast cancer, lung cancer, and prostate cancer. Additionally, this compound has been found to exhibit antimicrobial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-benzylidene-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside in lab experiments include its potent biological activities and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its complex synthesis process and the potential toxicity of the compound.
Zukünftige Richtungen
There are several future directions for the research on 4-benzylidene-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside. These include:
1. Investigation of the mechanism of action of this compound in cancer cells.
2. Development of more efficient synthesis methods for this compound.
3. Evaluation of the potential toxicity of this compound in vivo.
4. Investigation of the potential applications of this compound in other fields such as agriculture and food science.
5. Development of derivatives of this compound with improved biological activities and reduced toxicity.
In conclusion, 4-benzylidene-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside is a chemical compound that has significant potential in various fields such as medicinal chemistry, biochemistry, and pharmacology. The synthesis of this compound involves a complex process, and its mechanism of action is not fully understood. However, it has been found to exhibit potent biological activities such as antimicrobial, antifungal, and antitumor properties. Further research is needed to fully understand the potential applications of this compound and its derivatives.
Synthesemethoden
The synthesis of 4-benzylidene-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside involves the condensation of 2-phenyl-1,2,3,4-tetrahydro-imidazo[1,2-a]pyridine-3-carboxylic acid with 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside in the presence of a catalyst such as trifluoroacetic acid. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
4-benzylidene-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit significant biological activities such as antimicrobial, antifungal, and antitumor properties.
Eigenschaften
Produktname |
4-benzylidene-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside |
|---|---|
Molekularformel |
C30H30N2O10S |
Molekulargewicht |
610.6 g/mol |
IUPAC-Name |
[(6S)-3,4,5-triacetyloxy-6-[(4Z)-4-benzylidene-5-oxo-1-phenylimidazol-2-yl]sulfanyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C30H30N2O10S/c1-17(33)38-16-24-25(39-18(2)34)26(40-19(3)35)27(41-20(4)36)29(42-24)43-30-31-23(15-21-11-7-5-8-12-21)28(37)32(30)22-13-9-6-10-14-22/h5-15,24-27,29H,16H2,1-4H3/b23-15-/t24?,25?,26?,27?,29-/m0/s1 |
InChI-Schlüssel |
AKCZYLVRRRRJPS-FLMIJJEUSA-N |
Isomerische SMILES |
CC(=O)OCC1C(C(C([C@@H](O1)SC2=N/C(=C\C3=CC=CC=C3)/C(=O)N2C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCC1C(C(C(C(O1)SC2=NC(=CC3=CC=CC=C3)C(=O)N2C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)SC2=NC(=CC3=CC=CC=C3)C(=O)N2C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




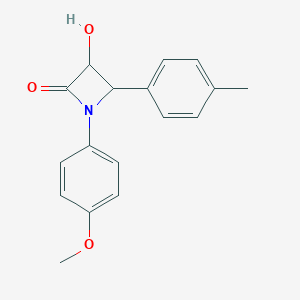


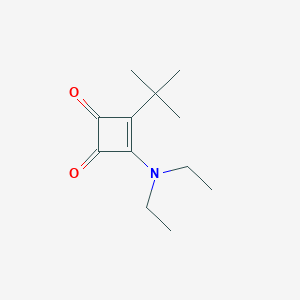
![3-Methoxy-4-[2-(2-methoxyphenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione](/img/structure/B303383.png)

![3,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B303387.png)
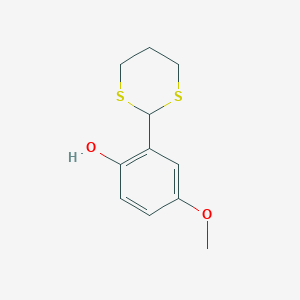
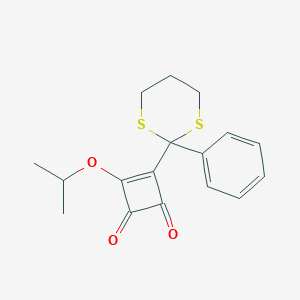
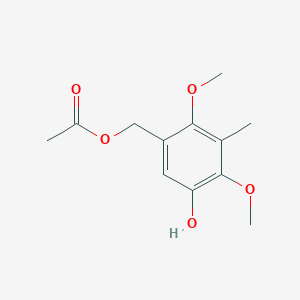
![2,3,7-Trimethyl-6,6-diphenyl-5,8-dioxaspiro[3.4]oct-2-en-1-one](/img/structure/B303391.png)
![2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B303393.png)
![Cyclobuta[e][1,3]benzodioxole-6,7-dione](/img/structure/B303394.png)